molecular formula C10H13FO B14866024 2-(4'-Fluoro-2'-methoxyphenyl)propane

2-(4'-Fluoro-2'-methoxyphenyl)propane

Cat. No.: B14866024
M. Wt: 168.21 g/mol
InChI Key: DFSZZTDYOPWTQL-UHFFFAOYSA-N
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Description

2-(4’-Fluoro-2’-methoxyphenyl)propane is an organic compound with the molecular formula C10H13FO It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Fluoro-2’-methoxyphenyl)propane can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4’-fluoro-2’-methoxybenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the Suzuki-Miyaura coupling reaction, where 4’-fluoro-2’-methoxyphenylboronic acid is coupled with a propyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of 2-(4’-Fluoro-2’-methoxyphenyl)propane often employs the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Fluoro-2’-methoxyphenyl)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4’-Fluoro-2’-methoxyphenyl)propane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4’-Fluoro-2’-methoxyphenyl)propane involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved include:

    Binding to enzymes or receptors: The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways.

    Modulation of cellular processes: It can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4’-Chloro-2’-methoxyphenyl)propane
  • 2-(4’-Bromo-2’-methoxyphenyl)propane
  • 2-(4’-Methyl-2’-methoxyphenyl)propane

Uniqueness

2-(4’-Fluoro-2’-methoxyphenyl)propane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-fluoro-2-methoxy-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3

InChI Key

DFSZZTDYOPWTQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)OC

Origin of Product

United States

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